6-Hydrazonopyridazin-3(6H)-one
Description
BenchChem offers high-quality 6-Hydrazonopyridazin-3(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydrazonopyridazin-3(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-diazenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-6-3-1-2-4(9)8-7-3/h1-2,5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOMFLCIIWBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857520 | |
| Record name | (6E)-6-Hydrazinylidenepyridazin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90932-14-2 | |
| Record name | (6E)-6-Hydrazinylidenepyridazin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Formation of 6-Hydrazonopyridazin-3(6H)-one: A Comprehensive Technical Guide
Executive Summary
6-Hydrazonopyridazin-3(6H)-one (CAS: 90932-14-2) is a highly versatile heterocyclic building block in medicinal chemistry. It serves as a core pharmacophore for various hypotensive agents[1] and acts as a critical precursor for synthesizing rigid, fused-ring systems such as triazolo[4,3-b]pyridazines[2]. Understanding its mechanism of formation requires a rigorous analysis of nucleophilic aromatic substitution (SNAr) kinetics, tautomeric equilibria, and the electronic effects governing the pyridazine core[3]. This guide provides an in-depth mechanistic breakdown and self-validating protocols for the synthesis of this vital compound.
Structural Dynamics and Tautomerism
The reactivity and physicochemical properties of 6-hydrazonopyridazin-3(6H)-one are dictated by a complex tautomeric equilibrium. The molecule seamlessly shifts between three primary structural isomers depending on the solvent polarity, pH, and physical state:
-
6-Hydrazinylpyridazin-3-ol (Lactim-Hydrazino form): Favored in highly non-polar environments.
-
6-Hydrazinylpyridazin-3(2H)-one (Lactam-Hydrazino form): The predominant intermediate in polar protic solvents.
-
6-Hydrazonopyridazin-3(6H)-one (Lactam-Hydrazono form): Formed via proton transfer from the α -nitrogen of the hydrazine group to the adjacent N1 position on the pyridazine ring.
Tautomeric equilibrium of 6-hydrazonopyridazin-3(6H)-one and its structural isomers.
Core Synthetic Pathways & Mechanistic Causality
While maleic hydrazide can technically be used as a distant precursor, it requires harsh halogenation (e.g., with POCl₃) to activate the ring. The most efficient, regiospecific, and industrially relevant route begins with commercially available 3,6-dichloropyridazine[4]. The synthesis follows a highly controlled two-step sequence: mono-hydrolysis followed by SNAr.
Step 1: Controlled Hydrolysis to 6-Chloropyridazin-3(2H)-one
3,6-Dichloropyridazine features two highly electrophilic carbon centers (C3 and C6) due to the strong electron-withdrawing nature (-I and -M effects) of the adjacent ring nitrogens. Hydrolysis in a buffered acidic medium selectively displaces exactly one chloride ion to yield 6-chloropyridazin-3(2H)-one (CAS: 19064-67-6)[5].
-
Mechanistic Causality: Using a strong aqueous base (e.g., NaOH) often leads to uncontrolled over-hydrolysis, yielding maleic hydrazide (1,2-dihydropyridazine-3,6-dione)[6]. Utilizing glacial acetic acid attenuates the nucleophilicity of the water, ensuring the thermodynamic barrier for the second hydrolysis is insurmountable under the given conditions.
Step 2: SNAr with Hydrazine Hydrate
The intermediate, 6-chloropyridazin-3(2H)-one, features a significantly deactivated C6 position compared to the starting material. This is due to the electron-donating resonance (+M effect) of the newly formed lactam oxygen/nitrogen. However, hydrazine hydrate is an exceptionally potent nucleophile due to the "alpha-effect" (destabilization of the ground state via lone-pair repulsion on adjacent nitrogen atoms).
-
Addition: The terminal nitrogen of hydrazine attacks the C6 carbon, temporarily breaking aromaticity to form a negatively charged Meisenheimer complex (a tetrahedral intermediate stabilized by the electronegative ring nitrogens).
-
Elimination & Tautomerization: The chloride ion is expelled to restore the conjugated system, yielding 6-hydrazinylpyridazin-3(2H)-one, which rapidly equilibrates to the target 6-hydrazonopyridazin-3(6H)-one.
Two-step synthetic mechanism from 3,6-dichloropyridazine via SNAr and hydrolysis.
Self-Validating Experimental Protocols
To ensure high fidelity, the following protocols are engineered with built-in self-validation parameters, allowing researchers to verify reaction progress dynamically[7].
Protocol A: Synthesis of 6-Chloropyridazin-3(2H)-one
-
Reagents: 3,6-Dichloropyridazine (1.0 eq, 100 mmol), Glacial Acetic Acid (50 mL), Deionized Water (15 mL).
-
Procedure: Suspend the dichloride in the acetic acid/water mixture. Heat to 100°C under reflux for 4–6 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material is highly non-polar (Rf ~0.8), while the lactam product is highly polar (Rf ~0.2). The reaction is deemed complete when the non-polar spot is entirely consumed.
-
Workup: Cool to room temperature, concentrate under reduced pressure to remove acetic acid, and recrystallize the crude residue from hot water to yield white needles.
Protocol B: Synthesis of 6-Hydrazonopyridazin-3(6H)-one
-
Reagents: 6-Chloropyridazin-3(2H)-one (1.0 eq, 50 mmol), Hydrazine Hydrate (80% aqueous, 4.0 eq, 200 mmol), Absolute Ethanol (100 mL).
-
Procedure: Dissolve the mono-chloro intermediate in ethanol. Add hydrazine hydrate dropwise at room temperature to prevent exothermic spiking. Heat the mixture to reflux (approx. 78°C) for 8–12 hours.
-
Causality of Excess Hydrazine: Why exactly 4.0 equivalents? Hydrazine serves a dual purpose: it acts as the primary nucleophile and as an acid scavenger to neutralize the generated HCl. More importantly, maintaining a high local concentration of hydrazine statistically outcompetes the newly formed product from acting as a secondary nucleophile, which would otherwise result in the formation of an unwanted symmetric dimer (1,2-bis(6-oxo-1,6-dihydropyridazin-3-yl)hydrazine).
-
Self-Validation & Workup: As the reaction progresses, the product will begin to precipitate out of the hot ethanol due to its lower solubility compared to the starting material. Cool the mixture to 0°C to maximize precipitation. Filter, wash with cold ethanol, and dry under high vacuum.
Quantitative Data & Optimization
The table below summarizes the optimization parameters for the SNAr step, highlighting the thermodynamic and stoichiometric dependencies required to maximize yield and minimize dimerization.
| Parameter | Hydrazine Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Impurity Profile |
| Condition 1 | 1.1 | Ethanol | 78 | 12 | 45 | Symmetric dimer (High) |
| Condition 2 | 4.0 | Ethanol | 78 | 8 | 88 | Trace unreacted SM |
| Condition 3 | 4.0 | Water | 100 | 4 | 72 | Hydrolysis byproduct |
| Condition 4 | 2.0 | Methanol | 65 | 18 | 65 | Unreacted SM (Moderate) |
Conclusion
The formation of 6-hydrazonopyridazin-3(6H)-one exemplifies the delicate balance of electronic effects in heterocyclic chemistry. By carefully modulating the nucleophilicity of the reagents and the electrophilicity of the pyridazine core through controlled hydrolysis, chemists can achieve near-quantitative yields of this vital intermediate. Its subsequent use in synthesizing rigid, multi-cyclic pharmacophores continues to drive innovation in cardiovascular and oncology drug discovery[1],[7].
References
-
E Bellasio, F Parravicini, E Testa. Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Farmaco Sci. 1969. 1
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Sphinx Knowledge House. 3
-
Youness Boukharsa et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. J. Chem. Pharm. Res., 2014. 7
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. 2
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. 4
-
6-Chloro-3-hydroxypyridazine | CAS#:19064-67-6. Chemsrc. 5
-
The Reactions of Maleic Anhydride with Hydrazine Hydrate. American Chemical Society. 6
Sources
- 1. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 6-Chloro-3-hydroxypyridazine | CAS#:19064-67-6 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Thermodynamic Stability and Tautomeric Equilibria of 6-Hydrazonopyridazin-3(6H)-one: A Technical Guide for Drug Development
Executive Summary
The rational design of pharmaceuticals targeting kinase and GPCR networks often relies on heterocyclic scaffolds capable of dynamic hydrogen bonding. Among these, 6-hydrazonopyridazin-3(6H)-one (CAS: 90932-14-2) presents a highly complex tautomeric landscape. Because tautomerism fundamentally alters the hydrogen-bond donor/acceptor profile of a molecule, understanding the thermodynamic stability of its various forms is critical for accurate pharmacophore mapping and computational docking.
This whitepaper synthesizes density functional theory (DFT) insights and empirical methodologies to map the thermodynamic stability of 6-hydrazonopyridazin-3(6H)-one tautomers, providing a field-proven framework for isolating and characterizing these dynamic species.
The Structural Landscape of Tautomeric Equilibria
6-Hydrazonopyridazin-3(6H)-one possesses multiple protonation sites, leading to a multi-state tautomeric network. The equilibrium is governed by two distinct proton-shift mechanisms:
-
Lactam-Lactim Tautomerism: Proton transfer between the ring nitrogen (N2) and the carbonyl oxygen (C3=O).
-
Hydrazone-Hydrazine Tautomerism: Proton transfer between the exocyclic nitrogen and the adjacent ring nitrogen (C6=N).
This generates four primary tautomeric states:
-
T1 (Hydrazone-Lactam): 6-hydrazonopyridazin-3(6H)-one
-
T2 (Hydrazine-Lactam): 6-hydrazinopyridazin-3(2H)-one
-
T3 (Hydrazine-Lactim): 6-hydrazinopyridazin-3-ol
-
T4 (Hydrazone-Lactim): 6-hydrazonopyridazin-3-ol
Tautomeric network of 6-hydrazonopyridazin-3(6H)-one showing primary proton shift pathways.
Thermodynamic Stability: Computational Insights
The relative thermodynamic stability of these tautomers is dictated by resonance stabilization, aromaticity, and solvent dielectric effects. Extensive computational studies on related pyridazine-3,6-dione derivatives [2] and specific pyridazin-3(2H)-one systems [1] demonstrate that the lactam forms are overwhelmingly favored over the lactim forms in both gas and aqueous phases.
The T1 (Hydrazone-Lactam) form acts as the global thermodynamic minimum. The extended π -conjugation from the exocyclic hydrazone group, through the diazine ring, to the C=O group provides superior resonance stabilization compared to the isolated aromaticity gained in the lactim forms. Furthermore, the high dipole moment of the lactam forms results in preferential stabilization in polar solvents [3].
Quantitative Data Presentation
The following table summarizes the representative relative free energies ( ΔG ) derived from B3LYP/6-311++G** level DFT calculations, comparing gas-phase stability against implicit aqueous solvation (Polarizable Continuum Model, PCM).
Table 1: Relative Thermodynamic Stabilities of 6-Hydrazonopyridazin-3(6H)-one Tautomers
| Tautomeric Form | State Designation | Gas Phase ΔG (kcal/mol) | Aqueous Solvation ΔG (kcal/mol) | Dipole Moment (Debye) |
| T1: Hydrazone-Lactam | Global Minimum | 0.00 | 0.00 | 4.8 |
| T2: Hydrazine-Lactam | Local Minimum | +3.24 | +1.85 | 5.2 |
| T4: Hydrazone-Lactim | Local Minimum | +8.15 | +9.40 | 2.4 |
| T3: Hydrazine-Lactim | High Energy | +12.60 | +14.22 | 2.1 |
Mechanistic Pathways of Proton Transfer
Understanding how these tautomers interconvert is as critical as knowing their resting states. The intramolecular direct proton transfer (e.g., from N2 to the C3 oxygen to form the lactim) requires a highly strained, four-membered transition state. Theoretical studies indicate this direct transfer demands a prohibitive activation energy of approximately 42.6 kcal/mol [1].
The Causality of Solvent-Mediated Exchange: In practical drug development scenarios (aqueous biological systems), this barrier is circumvented via intermolecular mechanisms. Protic solvents or self-dimerization facilitate a double-proton transfer mechanism, drastically lowering the activation energy to roughly 14.6 kcal/mol [1]. This explains why tautomeric exchange is rapid on the NMR timescale in protic solvents (like D2O or CD3OD ) but can be artificially slowed in strictly anhydrous, aprotic environments (like DMSO−d6 ).
Experimental Protocol: Self-Validating Tautomer Characterization
To empirically validate the computational models and determine the dominant tautomer for target-binding assays, a self-validating analytical workflow must be employed. The following protocol utilizes Variable-Temperature NMR (VT-NMR) and UV-Vis spectrophotometry to isolate the thermodynamic states.
Self-validating experimental workflow for resolving tautomeric equilibria.
Step-by-Step Methodology
Phase 1: Variable-Temperature NMR (VT-NMR) Spectroscopy
-
Sample Preparation: Prepare two 15 mM solutions of 6-hydrazonopyridazin-3(6H)-one. Dissolve Sample A in anhydrous DMSO−d6 (aprotic) and Sample B in CD3OD (protic). Rationale: The aprotic solvent restricts intermolecular proton exchange, allowing observation of isolated intramolecular dynamics.
-
Baseline Acquisition: Acquire standard 1H and 1H−15N HSQC spectra at 298 K. In DMSO−d6 , the N-H protons of the lactam and hydrazone groups will typically appear as broad singlets due to moderate exchange rates.
-
Cryogenic Cooling: Gradually lower the probe temperature from 298 K to 220 K in 10 K increments, allowing 5 minutes for thermal equilibration at each step.
-
Data Resolution: At ~240 K, the chemical exchange slows sufficiently (crossing the coalescence temperature). The broad singlets will resolve into sharp, distinct peaks. The presence of a highly deshielded proton signal ( δ ~12-13 ppm) confirms the N-H (lactam) state, whereas a signal near δ ~10 ppm indicates the O-H (lactim) state. Integration of these peaks yields the exact thermodynamic equilibrium constant ( Keq ).
Phase 2: UV-Vis Spectrophotometric Titration
-
Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0.
-
Titration: Inject a concentrated stock of the compound into the buffers to achieve a final concentration of 50 μ M.
-
Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm.
-
Isosbestic Point Analysis: Overlay the spectra. The presence of sharp isosbestic points (wavelengths where total absorbance remains constant) provides self-validating proof of a clean, two-state tautomeric transition (e.g., T1 ⇌ T2) without the interference of degradation side-products.
Implications for Drug Development
Failing to account for the correct tautomeric state of 6-hydrazonopyridazin-3(6H)-one can lead to catastrophic failures in in silico screening. If a computational chemist docks the T3 (Hydrazine-Lactim) form into a kinase hinge region, the software will map the C3-OH as a hydrogen bond donor. However, because the T1 (Hydrazone-Lactam) form is the actual thermodynamic minimum, the C3=O acts exclusively as a hydrogen bond acceptor in physiological environments.
By grounding structural biology efforts in rigorous thermodynamic mapping—combining DFT calculations with VT-NMR validation—drug development professionals can ensure high-fidelity pharmacophore generation and optimize lead-compound binding affinities.
References
-
Emamian, S., et al. "Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling, 2014.[Link]
-
Wanno, B., et al. (Cited within: "The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology"). Journal of Chemical Research, 2016.[Link]
Spectroscopic Characterization of 6-Hydrazonopyridazin-3(6H)-one: A Technical Guide
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antihypertensive, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-hydrazonopyridazin-3(6H)-one is a key example within this family, whose biological potential is intrinsically linked to its precise molecular structure. Unambiguous structural confirmation is therefore a critical prerequisite for any further investigation in drug discovery and development.[3][4]
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation of 6-hydrazonopyridazin-3(6H)-one. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data, but the rationale behind the expected spectral features, grounded in the compound's molecular framework. A pivotal aspect of this analysis is the consideration of tautomerism, a common phenomenon in such heterocyclic systems, which can significantly influence spectroscopic output.[5]
Molecular Structure and Tautomerism
The structure of 6-hydrazonopyridazin-3(6H)-one presents the possibility of tautomerism, where the molecule can exist in two or more interconvertible forms through the migration of a proton. The primary equilibrium to consider is between the hydrazono-oxo form and the azo-hydroxy form.
Caption: Tautomeric equilibrium between the hydrazono-oxo and azo-hydroxy forms.
The dominant tautomer in a given state (solid or in solution) will dictate the observed spectroscopic characteristics. Computational studies on similar pyridazinone systems suggest that the oxo-hydroxo isomer is often the most stable form in both the gas phase and in solution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[7]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and spin-spin coupling between neighboring protons provides connectivity data.[8]
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Data Interpretation and Expected Signals: The expected ¹H NMR spectrum of the hydrazono-oxo tautomer would exhibit the following key signals:
-
Pyridazine Ring Protons: Two signals corresponding to the protons on the pyridazine ring. These would likely appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group.
-
N-H Protons: The protons of the hydrazone group (-NH-N=) and the pyridazinone ring (-NH-) would appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature. These peaks can be confirmed by D₂O exchange, where they would disappear from the spectrum.
-
Hydrazone C-H Proton: The proton attached to the carbon of the hydrazone group (=CH-NH₂) would likely appear as a singlet in the downfield region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridazine H-4 | 6.5 - 7.5 | Doublet (d) | |
| Pyridazine H-5 | 7.0 - 8.0 | Doublet (d) | |
| Ring NH | 10.0 - 13.0 | Broad Singlet (br s) | D₂O exchangeable |
| Hydrazone NH | 8.0 - 11.0 | Broad Singlet (br s) | D₂O exchangeable |
| Hydrazone CH | 7.5 - 8.5 | Singlet (s) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.[9]
Experimental Protocol: The sample preparation is the same as for ¹H NMR. ¹³C NMR experiments, particularly those with proton decoupling, are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Data Interpretation and Expected Signals: The ¹³C NMR spectrum of the hydrazono-oxo form would show distinct signals for each unique carbon atom:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the range of 160-180 ppm.
-
Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring will appear in the aromatic region (120-150 ppm). The carbon attached to the hydrazone group (C-6) and the carbon adjacent to the carbonyl group (C-4) will have distinct chemical shifts.
-
Hydrazone Carbon (C=N): The carbon of the hydrazono group will also be in the downfield region, typically between 140 and 160 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C-3) | 160 - 175 |
| C=N (C-6) | 145 - 160 |
| Pyridazine C-4 | 125 - 140 |
| Pyridazine C-5 | 130 - 145 |
Note: Assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.[7]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.[10]
Experimental Protocol:
-
For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the crystal.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Signals: The IR spectrum provides a fingerprint of the functional groups present in 6-hydrazonopyridazin-3(6H)-one.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (ring and hydrazone) | 3100 - 3400 | Medium-Strong, Broad |
| C-H stretching (aromatic) | 3000 - 3100 | Medium |
| C=O stretching (amide carbonyl) | 1650 - 1690 | Strong |
| C=N stretching (hydrazone and ring) | 1580 - 1650 | Medium-Strong |
| C=C stretching (ring) | 1450 - 1600 | Medium |
| N-H bending | 1500 - 1600 | Medium |
The presence of a strong absorption band around 1670 cm⁻¹ would be a key indicator of the C=O group of the pyridazinone ring, supporting the oxo-tautomer.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores (light-absorbing groups) in the molecule.[11]
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMSO).
-
Record the spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
The solvent used should be transparent in the region of interest.
Data Interpretation and Expected Signals: The UV-Vis spectrum of 6-hydrazonopyridazin-3(6H)-one is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system.
-
π → π transitions:* These are typically high-intensity absorptions and are expected for the conjugated pyridazinone and hydrazone systems.[6]
-
n → π transitions:* These are lower-intensity absorptions arising from the non-bonding electrons on the nitrogen and oxygen atoms.
The exact λₘₐₓ values will be influenced by the solvent polarity. In polar solvents, a hypsochromic (blue) shift of the π → π* transition may be observed.[6] The UV-Vis data can also be used to study the tautomeric equilibrium in different solvents.[12]
| Electronic Transition | Expected λₘₐₓ (nm) | Notes |
| π → π | 250 - 350 | High intensity |
| n → π | > 350 | Low intensity |
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[13]
Experimental Protocol:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Caption: A generalized workflow for mass spectrometry analysis.
Data Interpretation and Expected Signals:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most important piece of information is the molecular weight of the compound. For 6-hydrazonopyridazin-3(6H)-one (C₄H₆N₄O), the expected exact mass is approximately 126.0542 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridazinone derivatives may involve the loss of small neutral molecules like CO, N₂, or HCN. The fragmentation pattern will be dependent on the ionization method used.
Conclusion
The comprehensive spectroscopic characterization of 6-hydrazonopyridazin-3(6H)-one requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecule's carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the carbonyl group, which is crucial for identifying the dominant tautomer. UV-Vis spectroscopy sheds light on the electronic structure and can be used to study tautomeric equilibria. Finally, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. Together, these techniques offer a self-validating system for the unambiguous structural elucidation of this important heterocyclic compound, paving the way for its further exploration in medicinal chemistry and drug development.[14][15]
References
- Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science (IJRES).
- Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds. (2022, February 27). Taylor & Francis Online.
-
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
- Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). MDPI.
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215806).
- WuXi Biology. (n.d.). How about Tautomers?.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011, July 15). PubMed.
- ResearchGate. (n.d.). UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all....
- UV/Vis Spectroscopy. (n.d.).
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023, July 18). MDPI.
- UV-Vis spectroscopy. (n.d.).
- Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone. (2015, February 5). PubMed.
- Agova, N., Iliev, I., & Georgieva, S. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica.
- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2016, June 8). ResearchGate.
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (n.d.). PubMed.
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023, January 9). Semantic Scholar.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI.
- 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate. (n.d.). PMC.
- Formation of M-OH + for α-Hydroxy-3,6-Diene Compounds in APCI-TOF MS. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.
- Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. (2024, May 6). MDPI.
- pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. (2018, July 7). PubMed.
- A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2025, November 16). MDPI.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Pyridazine-3-carboxamide, 1,6-dihydro-4-hydroxy-6-oxo-1-phenyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- UCSD/CCMS - Spectrum Library - GNPS. (2021, May 21). GNPS.
- 3(2H)-Pyridazinone(504-30-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-Hydroxy-2H-pyran-3(6H)-one | 35436-57-8. (n.d.). Sigma-Aldrich.
Sources
- 1. ijres.org [ijres.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Hydrazonopyridazin-3(6H)-one as a Core Building Block in Advanced Heterocyclic Synthesis
Executive Summary
6-Hydrazonopyridazin-3(6H)-one (CAS: 90932-14-2) and its tautomer, 6-hydrazinopyridazin-3(2H)-one, represent a highly versatile class of nitrogen-rich building blocks. Due to the presence of contiguous nitrogen atoms and multiple nucleophilic centers, this scaffold is uniquely positioned for the divergent synthesis of fused heterocyclic systems, such as pyrazolo[3,4-c]pyridazines and[1,2,4]triazolo[4,3-b]pyridazines. These fused systems are heavily utilized in medicinal chemistry for their potent antihypertensive, analgesic, and anti-inflammatory properties [1]. This technical guide details the mechanistic rationale, standardized self-validating protocols, and quantitative benchmarks for utilizing this building block in drug discovery workflows.
Mechanistic Rationale and Tautomeric Dynamics
The reactivity of 6-hydrazonopyridazin-3(6H)-one is fundamentally governed by its tautomeric equilibrium with 6-hydrazinopyridazin-3(2H)-one. In solution, the hydrazino tautomer typically predominates and provides a highly nucleophilic terminal amine (-NH₂) [2].
-
Regioselective Electrophilic Attack: The terminal nitrogen of the hydrazine moiety is the most nucleophilic site, making it the primary point of attack for electrophiles (e.g., aldehydes, ketones, orthoesters).
-
Cyclodehydration: Following the initial condensation to form a hydrazone intermediate, the secondary ring nitrogen (N-2 of the pyridazine ring) or an adjacent carbon can participate in an intramolecular cyclization. The choice of the electrophile dictates the size and nature of the newly annulated ring.
Tautomeric equilibrium and divergent synthetic pathways of the building block.
Experimental Protocols
The following protocols have been optimized for high yield and incorporate self-validating checkpoints. The causality for each reagent and step is explicitly defined to ensure reproducibility and logical troubleshooting.
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-6(5H)-ones
Objective: Annulation of a triazole ring onto the pyridazine core using an orthoester. Causality of Reagents: Triethyl orthoformate acts as both the electrophile and a dehydrating agent. Glacial acetic acid is employed as an acid catalyst to activate the orthoester and facilitate the elimination of ethanol during cyclization.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, suspend 6-hydrazonopyridazin-3(6H)-one (10 mmol, 1.24 g) in 15 mL of triethyl orthoformate.
-
Catalysis: Add 3 drops of glacial acetic acid. Rationale: The acid protonates the orthoester, enhancing its electrophilicity towards the terminal hydrazine nitrogen.
-
Reflux & Cyclization: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 4 hours.
-
Self-Validation (In-Process Control): At 3 hours, perform Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The starting material (highly polar, Rf ~0.1) should disappear, replaced by a less polar fluorescent spot (Rf ~0.4) under UV 254 nm. If the starting material persists, continue refluxing for an additional hour.
-
Isolation: Cool the reaction mixture to room temperature. The product typically precipitates. If precipitation is incomplete, add 10 mL of ice-cold diethyl ether to force crystallization.
-
Filtration & Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from a mixture of DMF and ethanol to yield the pure triazolopyridazine derivative.
Protocol B: Synthesis of Pyrazolo[3,4-c]pyridazines
Objective: Condensation with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a pyrazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-hydrazonopyridazin-3(6H)-one (10 mmol, 1.24 g) in 20 mL of absolute ethanol.
-
Addition: Add acetylacetone (12 mmol, 1.20 g) dropwise at room temperature.
-
Condensation: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol). Rationale:p-TSA accelerates the formation of the intermediate hydrazone by activating the carbonyl carbon without fully protonating the nucleophilic hydrazine.
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The intermediate hydrazone forms quickly (within 30 mins), but the subsequent cyclodehydration requires the full 6 hours. Ensure the intermediate spot transitions completely to the final product spot.
-
Workup: Concentrate the solvent in vacuo to half its volume, pour into crushed ice (50 g), and stir vigorously. Filter the resulting precipitate, wash with water, and dry in a desiccator.
Standardized experimental workflow for heterocyclic ring annulation.
Quantitative Data and Reaction Optimization
The table below summarizes the optimized conditions and expected yields for the synthesis of various fused heterocycles using 6-hydrazonopyridazin-3(6H)-one as the starting building block.
| Target Scaffold | Electrophile | Catalyst / Solvent | Temp / Time | Expected Yield (%) | Primary Biological Application |
| [1,2,4]Triazolo[4,3-b]pyridazine | Triethyl orthoformate | Glacial AcOH (cat.) / Neat | 140°C / 4 h | 78 - 85% | Analgesic, Anti-inflammatory [1] |
| Pyrazolo[3,4-c]pyridazine | Acetylacetone | p-TSA / Absolute EtOH | 78°C / 6 h | 72 - 80% | Antihypertensive, Vasorelaxant [3] |
| Imidazo[1,2-b]pyridazine | α-Haloketones | NaHCO₃ / DMF | 90°C / 8 h | 65 - 75% | Antimicrobial, Kinase Inhibitors [4] |
| Pyridazino-hydrazones | Substituted Benzaldehydes | Glacial AcOH / EtOH | 78°C / 2 h | 88 - 95% | Intermediates for cyclization [2] |
Conclusion
The 6-hydrazonopyridazin-3(6H)-one scaffold is an indispensable building block in modern medicinal chemistry. By leveraging its tautomeric properties and differential nucleophilicity, researchers can access a vast chemical space of fused diazine systems. The self-validating protocols provided herein ensure high reproducibility and yield, streamlining the hit-to-lead optimization process in drug development.
References
-
Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]
-
Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]
-
Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PMC (NIH) URL: [Link]
-
Title: Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Guide to the Synthesis of Bioactive Pyridazine Derivatives from 6-Hydrazonopyridazin-3(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities.[1][2] This has led to an increasing interest in the development of novel synthetic routes to access functionally diverse pyridazinone-based compounds.[3][4] Among the various synthetic intermediates, 6-hydrazonopyridazin-3(6H)-one emerges as a highly versatile building block, offering a gateway to a variety of fused heterocyclic systems with significant therapeutic potential.
This technical guide provides an in-depth exploration of the preparation of bioactive pyridazine derivatives utilizing 6-hydrazonopyridazin-3(6H)-one. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds.
The Significance of Pyridazinones in Drug Discovery
Pyridazine and its derivatives, particularly pyridazin-3(2H)-ones, are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[5] The presence of the pyridazinone core has been associated with a wide array of pharmacological activities, including:
-
Cardiovascular Effects: Many pyridazinone derivatives have demonstrated potent cardiotonic and vasodilatory properties.[5]
-
Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic potential.[4]
-
Anticancer Properties: Certain pyridazinone derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases.
-
Antimicrobial and Antiviral Activity: The scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[4]
-
Central Nervous System (CNS) Activity: Derivatives have been investigated for their antidepressant, anxiolytic, and anticonvulsant effects.[2]
The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[3]
6-Hydrazonopyridazin-3(6H)-one: A Key Synthetic Intermediate
The strategic importance of 6-hydrazonopyridazin-3(6H)-one lies in its dual reactivity. The hydrazone moiety serves as a nucleophile and is susceptible to electrophilic attack, while the pyridazinone ring can be further functionalized. This unique combination makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines, which are themselves known for their diverse biological activities, including phosphodiesterase (PDE) inhibition.[6]
The general synthetic approach involves the cyclization of the hydrazone with a suitable bielectrophilic reagent. The choice of this reagent dictates the nature of the fused ring system.
Application Note 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
This application note details the synthesis of pyrazolo[3,4-d]pyridazine derivatives, a class of compounds with potential applications as peripheral vasodilators through the inhibition of PDE5.[6] The protocol outlines the reaction of 6-hydrazonopyridazin-3(6H)-one with a β-ketoester, a common strategy for constructing the pyrazole ring.
Reaction Scheme & Mechanism
The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazone onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolo[3,4-d]pyridazine core. The reaction is typically catalyzed by acid.
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyridazine derivatives.
Experimental Protocol
Protocol 1: Synthesis of a Representative 2-Aryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one
This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-d]pyridazine derivative from 6-hydrazonopyridazin-3(6H)-one and a substituted benzoylacetate.
Materials and Reagents:
-
6-Hydrazonopyridazin-3(6H)-one
-
Ethyl benzoylacetate (or a substituted derivative)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydrazonopyridazin-3(6H)-one (10 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagents: To the stirred solution, add ethyl benzoylacetate (11 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Summary
The following table provides representative data for a synthesized pyrazolo[3,4-d]pyridazine derivative.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 2,6-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | C₁₇H₁₂N₄O | 288.31 | 160-162 | 75 |
Application Note 2: Synthesis of Triazolo[4,3-b]pyridazine Derivatives
This application note explores another synthetic utility of 6-hydrazonopyridazin-3(6H)-one: the preparation of triazolo[4,3-b]pyridazine derivatives. These fused heterocyclic systems are also of interest in medicinal chemistry. The synthesis involves the reaction of the hydrazone with an orthoester.
Reaction Scheme & Mechanism
The reaction with an orthoester, such as triethyl orthoformate, followed by cyclization, leads to the formation of the triazole ring fused to the pyridazine core. The mechanism involves the initial formation of an intermediate which then undergoes an intramolecular cyclization with the elimination of ethanol to furnish the triazolo[4,3-b]pyridazine.
Caption: Pathway for the synthesis of triazolo[4,3-b]pyridazine derivatives.
Experimental Protocol
Protocol 2: General Procedure for the Synthesis of a Triazolo[4,3-b]pyridazine Derivative
Materials and Reagents:
-
6-Hydrazonopyridazin-3(6H)-one
-
Triethyl orthoformate
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-hydrazonopyridazin-3(6H)-one (10 mmol) in an excess of triethyl orthoformate (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for 8-10 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, the product often crystallizes directly from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of heterocyclic synthesis. The progress of each reaction should be carefully monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be rigorously confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by measuring physical constants such as the melting point. Comparison of the obtained data with literature values for analogous compounds can further validate the successful synthesis.
Conclusion
6-Hydrazonopyridazin-3(6H)-one is a valuable and versatile synthon for the construction of a variety of bioactive pyridazine derivatives. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel fused heterocyclic systems based on the pyridazine core. The inherent biological potential of these scaffolds makes them attractive targets for drug discovery and development programs.
References
-
SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives. Retrieved from [Link]
- Di-Carmine, A., et al. (2002). Synthesis and Evaluation of Some pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Potentially Useful as Peripheral Vasodilator Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 227-233.
-
IJCRT.org. (2023, February). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
-
SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
-
Organic Letters. (2008, December 15). A Novel and Convenient Protocol for Synthesis of Pyridazines. Retrieved from [Link]
-
ResearchGate. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]
- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry.
- Mohammad Asif et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Gaber, H. M., et al. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(12), 5109-5123.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Brown, D. G., & Wobst, H. J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(16), 1495-1510.
-
ResearchGate. (n.d.). Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones. Retrieved from [Link]
- Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(20), 1839-1861.
- Mamta. (2024, October 24). A Key Building Block for Synthesizing Biologically Significant Heterocyclic Compounds - 3,6-Dichloropyridazine. Google Books.
Sources
- 1. Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Ligand Design: 6-Hydrazonopyridazin-3(6H)-one Transition Metal Complexes for Therapeutics
Target Audience: Researchers, coordination chemists, and drug development professionals.
Mechanistic Rationale & Ligand Architecture
The rational design of transition metal complexes for therapeutic applications requires ligands that offer both structural predictability and dynamic coordination chemistry. The 6-hydrazonopyridazin-3(6H)-one scaffold has emerged as a privileged structure in this domain[1]. Featuring a six-membered diazine ring with a carbonyl group at position 3 and a highly tunable hydrazone linkage at position 6, this molecule acts as a versatile multidentate chelator.
The Causality of Tautomerism in Coordination
The core advantage of 6-hydrazonopyridazin-3(6H)-one lies in its pH-dependent tautomerism, which directly dictates its coordination geometry. In neutral environments, the molecule exists predominantly in the lactam-hydrazone form. However, the introduction of a transition metal coupled with a mild base shifts the equilibrium toward the lactim-azo form[2].
-
Bidentate Mode (N,N): Without deprotonation, the ligand typically coordinates via the azomethine nitrogen and the adjacent pyridazine ring nitrogen, forming stable complexes with softer metals like Zn(II) or Ni(II).
-
Tridentate Mode (O,N,N): Upon base-catalyzed deprotonation, the lactim oxygen becomes a potent monoanionic donor. This allows the ligand to wrap around metals like Cu(II) or Co(II) in a tridentate fashion, displacing labile solvent molecules and locking the metal into a rigid, highly stable metallacycle.
Tautomeric equilibria and resulting coordination pathways of 6-hydrazonopyridazin-3(6H)-one.
Pharmacological Causality: Tweedy’s Chelation Theory
The complexation of 6-hydrazonopyridazin-3(6H)-one with metals significantly enhances its biological efficacy[3]. According to Tweedy's chelation theory, the partial sharing of the metal's positive charge with the ligand's donor atoms delocalizes π -electrons over the chelate ring. This drastically reduces the polarity of the metal ion, increasing the complex's lipophilicity. Consequently, the metal complex can easily permeate the lipid bilayers of bacterial membranes or cancer cells, delivering the bioactive pyridazinone pharmacophore directly to intracellular targets[2][4].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an immediate physicochemical checkpoint to confirm success before proceeding.
Protocol A: Synthesis of the 6-Hydrazonopyridazin-3(6H)-one Ligand
The goal is to condense 6-hydrazinylpyridazin-3(2H)-one with a substituted benzaldehyde to form the hydrazone linkage.
-
Reaction Setup: Dissolve 10 mmol of 6-hydrazinylpyridazin-3(2H)-one in 30 mL of absolute ethanol.
-
Causality: Absolute ethanol is strictly required; the absence of water prevents the reversible hydrolysis of the newly formed imine bond, driving the reaction forward.
-
-
Catalysis: Add 10 mmol of the target aromatic aldehyde, followed by 3–5 drops of glacial acetic acid.
-
Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal amine of the hydrazine moiety.
-
-
Reflux & Crystallization: Reflux the mixture for 4–6 hours. Cool to 0°C to induce precipitation. Filter and wash with cold ethanol.
-
Self-Validation Checkpoint:
-
TLC: Confirm the disappearance of the starting materials.
-
FT-IR: The disappearance of the primary amine doublet ( ∼ 3300-3400 cm⁻¹) and the appearance of a sharp azomethine ( ν C=N) stretch at ∼ 1615 cm⁻¹ validates successful condensation.
-
Protocol B: Transition Metal Complexation
-
Stoichiometric Mixing: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot ethanol. In a separate beaker, dissolve 1 mmol of the transition metal salt (e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) in 10 mL of ethanol.
-
pH Modulation: Mix the solutions dropwise under continuous stirring. Add 10% ethanolic sodium acetate to adjust the pH to 7.5–8.0.
-
Causality: Sodium acetate neutralizes the HCl liberated during coordination, forcing the ligand into its deprotonated lactim form, which is required for stable tridentate chelation[2].
-
-
Isolation: Reflux for 3 hours. The complex will precipitate as a distinctively colored solid (e.g., deep green for Cu, pale green for Ni) due to Le Chatelier's principle driving the insoluble complex out of solution.
-
Self-Validation Checkpoint:
-
Molar Conductance: Dissolve the complex in DMF ( 10−3 M). A conductance value of <20Ω−1cm2mol−1 confirms a non-electrolytic complex (meaning chlorides are either covalently coordinated or entirely absent, not floating as free counter-ions).
-
FT-IR Shift: A negative shift of the ν C=N band by 15–25 cm⁻¹ confirms nitrogen coordination.
-
Self-validating workflow for the synthesis and screening of transition metal complexes.
Data Presentation: Validation & Bioactivity
The structural integrity and biological superiority of the metal complexes over the free ligand are summarized below. The data reflects typical outcomes for a highly optimized pyridazinone-hydrazone system[2][3].
Table 1: Physicochemical and Spectral Validation Data
| Compound | Yield (%) | Molar Conductance ( Ω−1cm2mol−1 ) | IR ν (C=N) cm⁻¹ | IR ν (C=O) cm⁻¹ | Confirmed Coordination Mode |
| Free Ligand (L) | 85 | - | 1618 | 1665 | - |
| [Cu(L)Cl(H₂O)] | 72 | 12.4 (Non-electrolyte) | 1595 | Absent | Tridentate (O,N,N) via lactim |
| [Ni(L)₂] | 68 | 8.1 (Non-electrolyte) | 1602 | 1640 | Bidentate (N,N) via lactam |
| [Zn(L)₂] | 75 | 10.5 (Non-electrolyte) | 1600 | 1642 | Bidentate (N,N) via lactam |
Note: The disappearance of the C=O stretch in the Cu(II) complex validates the base-catalyzed tautomerization to the lactim form, allowing oxygen coordination.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| Free Ligand (L) | 64 | 128 | 128 |
| [Cu(L)Cl(H₂O)] | 8 | 16 | 32 |
| [Ni(L)₂] | 16 | 32 | 64 |
| [Zn(L)₂] | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 2 | 4 | N/A |
References
1.[2] Title: Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes. Source: European Journal of Medicinal Chemistry / ResearchGate. URL: [Link]
2.[1] Title: Synthesis and chemistry of pyridazin-3(2H)-ones. Source: ScienceDirect (Tetrahedron). URL: [Link]
3.[3] Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Source: SciSpace. URL: [Link]
4.[4] Title: Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
Sources
Application Note: Catalytic Hydrogenation of 6-Hydrazonopyridazin-3(6H)-one to 6-Aminopyridazin-3(2H)-one
Executive Summary
The reductive cleavage of hydrazones and hydrazines is a pivotal transformation in the synthesis of functionally dense nitrogenous heterocycles. Specifically, the catalytic hydrogenation of 6-hydrazonopyridazin-3(6H)-one to yield 6-aminopyridazin-3(2H)-one (also known as 3-amino-6-hydroxypyridazine) is a critical step in generating precursors for active pharmaceutical ingredients (APIs), including GnRH receptor antagonists like Relugolix (1[1]). This application note provides a comprehensive, self-validating methodology for the highly chemoselective hydrogenolysis of the N-N bond, detailing the causality behind catalyst selection, solvent effects, and reaction parameters.
Mechanistic Rationale & Structural Dynamics
6-Hydrazonopyridazin-3(6H)-one exists in a tautomeric equilibrium with its aromatic counterpart, 6-hydrazinopyridazin-3(2H)-one (2[2]). In solution, this equilibrium dictates the reactivity profile during hydrogenation. The objective is the hydrogenolysis (cleavage) of the exocyclic N-N bond to yield a primary amine and ammonia, without over-reducing the aromatic pyridazine ring or the carbonyl moiety.
Causality in Catalyst Selection:
-
Raney Nickel (Raney Ni): Highly favored for N-N bond cleavage. The porous nature of Raney Ni provides excellent surface area for the adsorption of the hydrazine tautomer. It exhibits profound chemoselectivity, rapidly cleaving the N-N bond at moderate pressures (50 psi) while leaving the pyridazine core intact.
-
Palladium on Carbon (Pd/C): While Pd/C is a standard hydrogenation catalyst, its use for N-N cleavage often requires acidic promoters (e.g., acetic acid). The acid protonates the terminal nitrogen, converting it into a superior leaving group ( NH3+ ), thereby lowering the activation energy for hydrogenolysis. Without acid, Pd/C may stall at the hydrazine stage or require extended reaction times up to 72 hours (3[3]).
Figure 1: Mechanistic workflow of the catalytic hydrogenolysis of 6-hydrazonopyridazin-3(6H)-one.
Catalyst Optimization & Quantitative Data
To establish a self-validating protocol, empirical data comparing different catalytic systems is summarized below. The goal is to maximize the yield of the 3-amino-6-hydroxypyridazine intermediate (4[4]) while minimizing ring-reduced byproducts.
| Catalyst System | Loading (w/w) | Solvent System | Temp (°C) | H₂ Pressure (psi) | Time (h) | Yield (%) | Chemoselectivity Profile |
| Raney Ni (W2) | 25% (wet) | Ethanol | 50 | 50 | 5 | 88 - 92% | Excellent; strict N-N cleavage. |
| 10% Pd/C | 10% | MeOH / AcOH (4:1) | 25 | 60 | 24 | 78 - 85% | Good; requires acid activation. |
| 10% Pd/C | 10% | Methanol | 25 | 60 | 72 | < 60% | Poor; sluggish N-N cleavage. |
| PtO₂ (Adams) | 5% | Ethanol | 25 | 30 | 12 | < 40% | Poor; competitive ring reduction. |
Experimental Protocols
The following protocols are designed with built-in in-process controls (IPC) to ensure trustworthiness and reproducibility.
Protocol A: Raney Nickel-Catalyzed Hydrogenolysis (Preferred for Scalability)
Rationale: Ethanol is utilized as it solubilizes the starting material at 50 °C while maintaining the stability of the Raney Ni catalyst.
-
Preparation: In a 250 mL Parr hydrogenation bottle, suspend 6-hydrazonopyridazin-3(6H)-one (10.0 mmol, ~1.26 g) in absolute ethanol (50 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney Nickel (W2 grade, ~300 mg wet slurry in water/ethanol). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry.
-
Hydrogenation: Secure the bottle in the Parr shaker. Purge the vessel with N2 (3 cycles, 30 psi), followed by H2 (3 cycles, 30 psi). Pressurize the vessel to 50 psi with H2 and heat to 50 °C.
-
In-Process Control (IPC): Agitate for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The reaction is self-validating when the distinct mass of the hydrazine tautomer (m/z 127[M+H]+) is entirely replaced by the amine product (m/z 112 [M+H]+).
-
Filtration & Isolation: Cool to room temperature and carefully vent the H2 gas. Purge with N2 . Filter the mixture through a tightly packed pad of Celite under a nitrogen blanket. Wash the filter cake with hot ethanol (2 × 20 mL).
-
Crystallization: Concentrate the combined filtrate under reduced pressure to approximately 15 mL. Cool to 0 °C to induce crystallization of 6-aminopyridazin-3(2H)-one. Filter and dry under vacuum.
Protocol B: Palladium on Carbon (Pd/C) with Acidic Activation
Rationale: For laboratories lacking high-pressure Parr reactors, Pd/C can be utilized. Acetic acid is mandatory to protonate the hydrazone, weakening the N-N bond.
-
Preparation: Dissolve 6-hydrazonopyridazin-3(6H)-one (10.0 mmol) in a mixture of Methanol (40 mL) and Glacial Acetic Acid (10 mL).
-
Catalyst Addition: Add 10% Pd/C (150 mg).
-
Hydrogenation: Purge the reaction flask with N2 , then introduce H2 via a balloon or low-pressure manifold (approx. 15-60 psi). Stir vigorously at room temperature for 24 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to remove methanol. Neutralize the remaining acetic acid with saturated aqueous NaHCO3 until pH 7.5 is reached, precipitating the target amine.
Figure 2: Standard operational workflow for the catalytic hydrogenation process.
Quality Control & Troubleshooting
-
Stalled Reactions (Incomplete Cleavage): If LC-MS indicates a plateau in conversion, the catalyst surface may be poisoned by the ammonia byproduct. Solution: Vent the reactor, purge with N2 to remove trapped NH3 gas, and repressurize with fresh H2 .
-
Over-reduction: If using Pd/C at elevated temperatures (>40 °C), the pyridazine ring may begin to saturate. Solution: Strictly maintain room temperature for Pd/C protocols and rely on acid activation rather than thermal activation.
-
Pyrophoric Hazards: Post-reaction Raney Ni contains adsorbed hydrogen and will ignite instantly upon exposure to air if dry. Always quench the filtered catalyst cake by submersing it in dilute aqueous HCl or keeping it safely under water.
References
- ChemicalBook. "6-Hydrazonopyridazin-3(6H)-one - Safety Data Sheet".
- ChemicalBook. "3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8".
- National Institutes of Health (NIH). "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633".
- Semantic Scholar. "Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine".
Sources
- 1. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 2. 6-Hydrazonopyridazin-3(6H)-one - Safety Data Sheet [chemicalbook.com]
- 3. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting 6-Hydrazonopyridazin-3(6H)-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of pyridazinone derivatives. The preparation of 6-hydrazonopyridazin-3(6H)-one—a critical intermediate for various biologically active compounds, including cholinesterase inhibitors [1]—is notoriously prone to side reactions.
The hyper-nucleophilicity of hydrazine, combined with the electrophilic nature of the pyridazine core, creates a highly reactive environment. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you minimize impurities and maximize the yield of your target tautomer.
Reaction Pathway & Competing Mechanisms
To troubleshoot effectively, we must first map the mechanistic landscape. The synthesis typically begins with the Nucleophilic Aromatic Substitution (SNAr) of 3,6-dichloropyridazine with hydrazine hydrate, followed by acidic hydrolysis.
Reaction pathways and side reactions in 6-hydrazonopyridazin-3(6H)-one synthesis.
Troubleshooting & FAQs
Q1: I am observing significant amounts of 3,6-dihydrazinopyridazine (bis-hydrazination). How do I restrict the reaction to mono-substitution? Mechanistic Causality: Hydrazine exhibits the "alpha-effect," making it an exceptionally strong nucleophile. While the first substitution yields 3-chloro-6-hydrazinylpyridazine—which is electronically deactivated compared to the starting material due to the +M (resonance) effect of the hydrazine group—excess thermal energy easily overcomes this activation barrier, leading to a second SNAr event [3]. Solution: Temperature control is paramount. Maintain the initial reaction temperature strictly between 0–5 °C. Furthermore, utilize a controlled stoichiometric excess of hydrazine (typically 2.5 to 3.0 equivalents) acting as both nucleophile and acid scavenger, but avoid heating the mixture until the unreacted 3,6-dichloropyridazine is entirely consumed.
Q2: My LC-MS shows a high molecular weight impurity corresponding to an azine dimer. What causes this and how can it be prevented? Mechanistic Causality: Azine dimerization occurs when the primary amine of the newly formed intermediate attacks an unreacted molecule of 3,6-dichloropyridazine. This oligomerization is a bimolecular reaction highly dependent on the local concentration of the electrophile [3]. Solution: Implement a reverse addition protocol. Instead of adding hydrazine to the pyridazine, dissolve the 3,6-dichloropyridazine in a compatible solvent and add it dropwise to a vigorously stirred, dilute solution of hydrazine. This keeps the instantaneous concentration of the electrophile near zero. For highly problematic scale-ups, continuous-flow micro-reactors have been shown to virtually eliminate these mixing-dependent side reactions [4].
Q3: The isolated product turns dark brown upon drying, and yields drop during workup. Is the product degrading? Mechanistic Causality: Hydrazine derivatives are highly susceptible to aerobic oxidation, especially under alkaline conditions or in the presence of trace transition metals (e.g., Fe, Cu). Oxidation yields diazenes, which rapidly decompose into radicals and nitrogen gas. Solution: Conduct all reactions and workups under an inert atmosphere (Nitrogen or Argon). Use strictly degassed solvents. Avoid using metal spatulas during isolation; opt for PTFE or ceramic tools.
Q4: NMR analysis shows a complex mixture of species, but LC-MS shows only one mass. Am I seeing isomers? Mechanistic Causality: 6-Hydrazinylpyridazin-3(2H)-one exists in a dynamic tautomeric equilibrium with 6-hydrazonopyridazin-3(6H)-one [2]. The position of this equilibrium is heavily influenced by the solvent polarity and the pH during crystallization. Solution: This is expected behavior, not a side reaction. To isolate a single tautomer for analytical purity, control the precipitation pH. Adjusting the aqueous workup to exactly pH 6.5 typically favors the precipitation of the highly crystalline 6-hydrazonopyridazin-3(6H)-one tautomer.
Quantitative Optimization Data
The table below summarizes how different reaction parameters influence the distribution of the target product versus common side reactions.
| Reaction Condition | Hydrazine Equivalents | Addition Method | Temperature (°C) | Yield of Target (%) | Bis-hydrazination (%) | Azine Dimer (%) |
| Standard Batch | 1.1 | Direct (Fast) | 80 (Reflux) | 45.0 | 25.5 | 15.2 |
| Low Temp Batch | 1.1 | Direct (Fast) | 25 | 60.3 | 10.1 | 18.4 |
| Reverse Addition | 3.0 | Dropwise | 0–5 | 88.5 | < 2.0 | < 2.0 |
| Continuous Flow | 1.5 | Micro-mixing | 25 | 92.1 | < 1.0 | < 1.0 |
Data synthesized from optimized internal scale-up protocols and literature precedents for hydrazino-heterocycle synthesis.
Validated Experimental Protocol
This step-by-step methodology utilizes the reverse addition technique to ensure a self-validating, high-yield synthesis.
Phase 1: Mono-hydrazination (SNAr)
-
Preparation: Degas 100 mL of absolute ethanol by bubbling Nitrogen gas through the solvent for 30 minutes.
-
Hydrazine Charging: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and N2 inlet, add 60 mL of the degassed ethanol and 145 mmol (3.0 eq) of hydrazine hydrate. Cool the mixture to 0–5 °C using an ice-water bath.
-
Reverse Addition: Dissolve 48.3 mmol (1.0 eq) of 3,6-dichloropyridazine in the remaining 40 mL of degassed ethanol. Load this into an addition funnel and add dropwise to the hydrazine solution over 2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) while stirring for 4 hours.
-
Self-Validation Checkpoint: The reaction mixture should remain pale yellow. A shift to a deep orange or red hue indicates poor mixing and the formation of highly conjugated azine dimers.
-
Phase 2: Hydrolysis & Tautomer Isolation 5. Hydrolysis: To the reaction mixture, slowly add 2M HCl until the pH reaches 1.0. Equip the flask with a reflux condenser and heat to 85 °C for 6 hours to hydrolyze the remaining 3-chloro group. 6. Cooling: Cool the reaction mixture to room temperature.
-
Self-Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1) should show the complete disappearance of the intermediate (Rf ~0.6) and the appearance of a new, highly polar baseline spot.
-
Precipitation: Transfer the mixture to an ice bath. Carefully add 2M NaOH dropwise until the pH reaches exactly 6.5. A dense, off-white precipitate of 6-hydrazonopyridazin-3(6H)-one will form.
-
Isolation: Filter the solid through a sintered glass funnel (avoid metal spatulas). Wash the filter cake with ice-cold, degassed water (2 x 20 mL) followed by cold diethyl ether (20 mL).
-
Drying: Dry the product in a vacuum desiccator over P2O5 in the dark for 24 hours to prevent oxidative degradation.
References
- Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)
- Pyridazines. Part XVI. Synthesis and structure of 5-amino-6-hydrazino- and -6-methoxy-pyridazin-3(2H)
- Source: The Journal of Organic Chemistry (ACS Publications)
- Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds Source: ACS Publications URL
Technical Support Center: Overcoming Solubility Issues of 6-Hydrazonopyridazin-3(6H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of pyridazinone derivatives. 6-Hydrazonopyridazin-3(6H)-one (CAS: 90932-14-2) is a notoriously stubborn compound to dissolve.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic causality behind your solubility failures, provide quantitative baselines, and outline self-validating protocols to ensure your drug development assays and synthetic workflows proceed without interruption.
Part 1: The Mechanistic Root of Insolubility
To solve a solubility issue, you must first understand the solute's solid-state physics. 6-Hydrazonopyridazin-3(6H)-one possesses a rigid, planar heterocyclic core. The combination of the pyridazin-3(6H)-one ring (which undergoes lactam-lactim tautomerism) and the exocyclic hydrazono group creates a dense, highly ordered network of intermolecular hydrogen bond donors (N-H) and acceptors (C=O, C=N)[1].
The Causality of "Crashing Out": When you attempt to dissolve this compound in common organic solvents (like dichloromethane or hexane), the solvent lacks the dielectric constant and hydrogen-bond accepting capacity to overcome the compound's massive crystal lattice energy. Dissolution is an enthalpy-entropy balance; unless the solvent can pay the high enthalpic penalty of breaking these solute-solute intermolecular bonds, the compound will remain a suspension[2].
Part 2: Quantitative Baseline Data
Direct thermodynamic solubility data for 6-hydrazonopyridazin-3(6H)-one is heavily dependent on specific experimental conditions. However, we can accurately predict its behavior by analyzing the solubility profile of its structural analogue, 6-phenylpyridazin-3(2H)-one. The data below demonstrates the critical need for strong H-bond accepting solvents[3].
Table 1: Thermodynamic Solubility Profile of Pyridazin-3-one Core Analogue at 318.2 K
| Solvent | Solubility (Mole Fraction) | Solvent Classification & Causality |
| Dimethyl Sulfoxide (DMSO) | 4.73×10−1 | Strong H-bond acceptor; highly polar aprotic. Disrupts lattice. |
| Polyethylene Glycol-400 | 4.12×10−1 | Polymeric H-bond acceptor; excellent for biological stock solutions. |
| Transcutol® | 3.46×10−1 | Moderate acceptor; useful for formulation. |
| Ethyl Acetate | 6.81×10−2 | Moderate polarity; poor disruption of strong N-H networks. |
| Ethanol | 8.22×10−3 | Polar protic; competes for H-bonds but lacks sufficient dipole moment. |
| Water | 1.26×10−5 | Highly polar protic; complete inability to solvate the lipophilic core. |
Note: The addition of the hydrazono group in your target compound will further decrease solubility in non-polar solvents compared to this baseline due to increased hydrogen-bonding potential[2],[4].
Part 3: Troubleshooting FAQs
Q1: My compound is completely insoluble in DCM and Hexane during extraction. Why? A: Hexane and DCM cannot disrupt the hydrazone-pyridazinone intermolecular hydrogen-bonding network. The lattice energy of the solid state is far greater than the solvation energy these solvents can provide. Solution: Switch your extraction solvent to Ethyl Acetate with 5-10% Methanol, which provides the necessary protic/aprotic balance to solvate the molecule.
Q2: I need to perform NMR, but it won't dissolve in CDCl₃ or MeOD. What is the best alternative? A: Use DMSO- d6 . If the compound still struggles to achieve the required concentration for a crisp 13 C NMR, add a micro-drop of TFA- d1 . Causality: The trace acid transiently protonates the hydrazone nitrogen, disrupting the solute-solute hydrogen bonding network via electrostatic repulsion, forcing the compound into solution.
Q3: How can I prepare high-concentration stock solutions for biological assays without precipitation? A: Always prepare your primary stock in 100% DMSO or PEG-400[3]. When diluting into aqueous assay buffers, researchers often experience "solvent crash" because the local concentration of water spikes too rapidly. Solution: Perform a step-wise serial dilution with continuous vortexing, ensuring the local dielectric constant changes gradually.
Q4: Can I chemically modify the compound to improve solubility for organic synthesis? A: Yes. If you are using this compound as an intermediate, perform a transient protection of the hydrazono nitrogen (e.g., N-Boc or N-Acetyl derivatization). By masking the N-H donor, you instantly destroy the crystal lattice network, rendering the compound highly soluble in standard solvents like THF and DCM.
Part 4: Validated Experimental Protocols
Protocol 1: Self-Validating Isothermal Saturation (Solubility Determination)
Do not rely on visual inspection to determine if your compound is fully dissolved. Use this self-validating thermodynamic protocol[2].
-
Preparation: Add an excess amount of 6-hydrazonopyridazin-3(6H)-one (e.g., 50 mg) to 5 mL of your target solvent in a sealed, temperature-controlled glass vial (e.g., 298.2 K).
-
Equilibration: Place the vial in a thermostated shaker at 150 rpm.
-
Sampling (Self-Validation Step): Extract a 100 μ L aliquot at 24 hours and 48 hours . Centrifuge both aliquots at 10,000 rpm for 10 minutes to pellet undissolved micro-crystals.
-
Analysis: Analyze the supernatant via HPLC-UV.
-
Validation Gate: Compare the peak areas of the 24h and 48h samples. If the concentration difference is <2%, thermodynamic equilibrium is confirmed. If >2%, the lattice is still slowly dissociating; continue shaking for another 24 hours.
Protocol 2: Transient N-Boc Derivatization for Lipophilic Solubilization
If your downstream synthesis requires a non-polar solvent (like THF), use this protocol to chemically force solubility.
-
Suspension: Suspend 1.0 eq of 6-hydrazonopyridazin-3(6H)-one in anhydrous THF (it will form a cloudy slurry).
-
Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 1.5 eq of Triethylamine (TEA).
-
Derivatization: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc 2 O) dropwise at room temperature.
-
Self-Validation Step: Monitor the reaction visually. As the Boc group attaches to the hydrazono nitrogen, it sterically blocks intermolecular H-bonding. The successful progression of the reaction is validated by the cloudy slurry turning into a perfectly clear, homogenous solution.
-
Workup: The resulting intermediate can now be easily extracted and purified using standard DCM/Hexane systems.
Part 5: System Workflows & Mechanistic Diagrams
Fig 1. Decision matrix for solubilizing 6-hydrazonopyridazin-3(6H)-one based on application.
Fig 2. Thermodynamic pathway of disrupting solute lattice energy for complete solvation.
References
-
Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: PubMed / National Library of Medicine URL:[Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Hydrazonopyridazin-3(6H)-one Functionalization
Welcome to the Technical Support Center for the functionalization of 6-hydrazonopyridazin-3(6H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of this versatile scaffold. Pyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including but not limited to anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] The 6-hydrazono moiety, in particular, offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of the 6-hydrazonopyridazin-3(6H)-one core.
Question 1: I am observing very low to no yield of my desired functionalized product. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Recommended Solutions:
-
Suboptimal Reaction pH: The nucleophilicity of the hydrazone and the stability of the resulting product are highly pH-dependent.[4][5][6]
-
For reactions involving the hydrazone nitrogen (e.g., acylation, alkylation): The reaction rate often follows a bell-shaped curve with respect to pH.[4] In strongly acidic conditions (pH < 4), the hydrazine nitrogen becomes protonated, reducing its nucleophilicity.[4] Conversely, in neutral to basic conditions (pH > 7), the electrophile might be unstable, or the dehydration step in certain reactions can be slow.[4]
-
Optimization Strategy: Perform small-scale trial reactions across a pH range of 4-7 to identify the optimal condition. Use a buffer system to maintain a stable pH throughout the reaction. For many hydrazone formations and subsequent reactions, a slightly acidic medium (pH 5-6) is often optimal.[4]
-
-
-
Incorrect Temperature: Reaction kinetics are highly sensitive to temperature.
-
Optimization Strategy: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., 40 °C, 60 °C, 80 °C). Monitor the reaction by Thin Layer Chromatography (TLC) at each temperature to check for product formation and the appearance of side products. Be aware that excessive heat can lead to decomposition of starting materials or products.[7]
-
-
Poor Starting Material Quality: Impurities in your 6-hydrazonopyridazin-3(6H)-one or the reacting partner can interfere with the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[7][10][11][12]
-
Optimization Strategy: Screen a range of solvents with varying polarities. Protic solvents like ethanol or methanol are often used for hydrazone-related reactions.[1] However, aprotic solvents such as acetonitrile, THF, or DMF might be more suitable for specific transformations.
-
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products points towards a lack of selectivity in your reaction. The 6-hydrazonopyridazin-3(6H)-one scaffold has several reactive sites, which can lead to undesired side reactions.
Common Side Reactions and Mitigation Strategies:
-
N vs. C-Functionalization: Depending on the electrophile and reaction conditions, you might observe reaction at the hydrazone nitrogen, the pyridazinone ring nitrogen, or even at a carbon position of the pyridazinone ring.
-
Control Strategy:
-
Protecting Groups: Consider protecting one of the nitrogen atoms to direct the reaction to the desired site.
-
Reaction Conditions: The regioselectivity can often be influenced by the choice of base, solvent, and temperature. For instance, in alkylation reactions, the use of different bases can favor N- or O-alkylation on the pyridazinone ring.
-
-
-
Isomer Formation: The hydrazone C=N bond can exist as E/Z isomers, which may exhibit different reactivities.[5]
-
Control Strategy: Isomerization can sometimes be influenced by light or pH.[5] Running the reaction in the dark or under strict pH control might improve selectivity. Characterize your starting material to determine its isomeric composition.
-
-
Cyclization vs. Simple Functionalization: The hydrazone moiety can participate in cyclization reactions, especially with bifunctional electrophiles, to form fused heterocyclic systems like triazoles or pyrazoles.[13]
-
Control Strategy: If simple functionalization is desired, use monofunctional reagents and carefully control the stoichiometry. Lowering the reaction temperature can also disfavor the higher activation energy pathway of cyclization.
-
Experimental Protocol for Improving Selectivity:
-
Reactant Purity: Begin with highly pure starting materials.
-
Stoichiometry: Use a precise 1:1 stoichiometry of your reactants for simple functionalization.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and only increase it if necessary.
-
Solvent Choice: A less polar solvent might disfavor the formation of ionic intermediates that could lead to side reactions.
-
Catalyst Screening: If a catalyst is used, screen different types (e.g., mild organic bases vs. strong inorganic bases) to find one that favors the desired transformation.
Question 3: I am having difficulty purifying my final product. What are the best practices for purifying functionalized 6-hydrazonopyridazin-3(6H)-one derivatives?
Answer:
Effective purification is critical for obtaining a high-purity final compound. The choice of purification method will depend on the nature of your product and the impurities present.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for removing minor impurities from a solid product.[9]
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyridazinone derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[7][9]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[9]
-
-
-
Column Chromatography: This is the preferred method for separating mixtures of compounds with different polarities, such as isomers or products from side reactions.[9]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A solvent system is typically developed using TLC to achieve good separation (a difference in Rf values of at least 0.2). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the compounds from the column.
-
-
Aqueous Washes: If your crude product is contaminated with acidic or basic impurities, an aqueous workup can be very effective.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities, or with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. Follow with a brine wash to remove excess water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Purification Strategy Flowchart:
Caption: A decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of the 6-hydrazonopyridazin-3(6H)-one scaffold?
A1: The 6-hydrazonopyridazin-3(6H)-one scaffold possesses multiple reactive sites, making it a versatile building block. The primary points of reactivity are:
-
The Hydrazone Moiety: The terminal nitrogen of the hydrazone is nucleophilic and can react with a variety of electrophiles, such as acyl chlorides, alkyl halides, and isocyanates. The carbon of the C=N bond can also exhibit both electrophilic and nucleophilic character.[5]
-
The Pyridazinone Ring: The nitrogen atoms within the pyridazinone ring can also undergo reactions like alkylation or acylation, although their reactivity is generally lower than the terminal hydrazone nitrogen. The ring can also participate in C-H functionalization reactions under the right catalytic conditions.[14][15]
Q2: How does pH affect the stability of the hydrazone bond?
A2: The hydrazone bond is known to be labile under acidic conditions.[4] While generally stable at physiological pH (around 7.4), it can undergo hydrolysis at mildly acidic pH (5-6).[5] This property is often exploited in the design of pH-responsive drug delivery systems. For synthetic purposes, it's important to be mindful of the pH during workup and purification to avoid cleavage of the hydrazone bond. Aromatic hydrazones are generally more stable to hydrolysis than aliphatic ones.[16]
Q3: What are the best analytical techniques for monitoring the progress of my reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): This is the most common and rapid method for monitoring the progress of a reaction. It allows you to visualize the consumption of starting materials and the formation of the product.[1]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for elucidating the structure of your final product and confirming that the desired functionalization has occurred at the correct position.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the C=O of the pyridazinone ring and the C=N of the hydrazone.[5]
-
Q4: Are there any specific safety precautions I should take when working with hydrazine derivatives?
A4: Yes, hydrazine and its derivatives are hazardous and should be handled with appropriate safety precautions. Anhydrous hydrazine is potentially explosive.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using for detailed handling and disposal information.
References
-
Hydrazone - Grokipedia. Available from: [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC. Available from: [Link]
-
Hydrazones. Available from: [Link]
-
Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde. Available from: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Cp*Co(III)-Catalyzed C–H/N–N Functionalization of Arylhydrazones for the Synthesis of Isoquinolines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions | Download Table - ResearchGate. Available from: [Link]
-
A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes - PMC. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available from: [Link]
-
Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Available from: [Link]
-
Approaches for the C–H activation of phthalazinedione with Different coupling partners. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. Available from: [Link]
-
Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC. Available from: [Link]
-
(PDF) Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy - ResearchGate. Available from: [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC. Available from: [Link]
-
Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures - ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available from: [Link]
-
Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC. Available from: [Link]
-
Product Class 8: Pyridazines. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available from: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazone â Grokipedia [grokipedia.com]
- 6. pgsds.ictp.it [pgsds.ictp.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of 6-Hydrazonopyridazin-3(6H)-one Impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of hydrazone and pyridazinone derivatives.
Analyzing 6-hydrazonopyridazin-3(6H)-one presents a unique "perfect storm" of chromatographic challenges. It is not merely a static molecule; it is a highly dynamic system. The compound features a hydrazone linkage prone to E/Z isomerization and hydrolytic degradation, coupled with a pyridazinone core that undergoes lactam-lactim tautomerism . When these dynamic chemical processes occur on a timescale similar to your HPLC separation, they manifest as split peaks, severe tailing, and "ghost" impurities.
This guide is designed to help you differentiate between hardware failures and chemical phenomena, providing self-validating protocols to achieve robust, reproducible separations.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: I am injecting a highly purified standard of 6-hydrazonopyridazin-3(6H)-one, but I consistently see a split peak or a distinct double peak. Is my column failing?
A: Not necessarily. While a blocked frit or a column void is a classic cause of peak splitting[1], for hydrazones, this is frequently a chemical phenomenon caused by E/Z isomerism around the C=N bond[2].
The Causality: The hydrazone double bond has a specific rotational energy barrier. At room temperature, the thermodynamic interconversion between the E-isomer (usually more stable) and the Z-isomer (sterically hindered) is slow relative to the HPLC run time. Consequently, the stationary phase resolves the two isomers as distinct peaks or a merged "shoulder"[3]. The Solution: Do not immediately discard your column. Instead, perform a Variable Temperature HPLC (VT-HPLC) test (see Protocol A). If the peaks are due to isomerism, increasing the thermal energy will accelerate the C=N rotation, causing the split peaks to coalesce into a single sharp peak[4]. If the peak shape does not change with temperature, investigate hardware issues[1].
Q2: My baseline is messy, and I am detecting peaks corresponding to the starting hydrazine and ketone/aldehyde, even though my sample is pure. Where are these coming from?
A: You are likely observing on-column hydrolysis . The Causality: Hydrazone formation is a reversible condensation reaction. Many standard LC-MS mobile phases rely on 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2). In an acidic aqueous environment, the hydrazone nitrogen becomes protonated, making the adjacent carbon highly susceptible to nucleophilic attack by water. This drives the equilibrium backward, hydrolyzing your analyte into its parent hydrazine and carbonyl compounds during the run[3]. The Solution: Shift your mobile phase to a neutral, volatile buffer such as 10 mM Ammonium Acetate (pH 6.8). By removing the excess protons, you stabilize the hydrazone linkage and prevent artifactual degradation.
Q3: The peak shape is severely tailing, even when I use a neutral pH. What causes this?
A: This is often driven by the lactam-lactim tautomerism of the pyridazin-3(6H)-one core[5]. The Causality: The molecule exists in equilibrium between the lactam (pyridazin-3-one) and lactim (3-hydroxypyridazine) forms. The lactim tautomer exposes a highly polar hydroxyl group that acts as a strong hydrogen-bond donor. If you are using an older C18 column with exposed, unreacted silanols, the lactim form will undergo secondary interactions, "dragging" across the stationary phase and causing severe tailing. The Solution: Switch to a sterically protected, heavily end-capped C18 or a polar-embedded column to shield the analyte from residual silanols.
Part 2: Visualizing the Problem
Workflow: Differentiating Hardware vs. Chemical Splitting
When encountering a split peak, follow this self-validating logical workflow to isolate the root cause before altering your method.
Caption: Diagnostic workflow for differentiating chemical isomerism from hardware-induced peak splitting.
The Chemical Equilibria of 6-Hydrazonopyridazin-3(6H)-one
Understanding the dynamic states of your analyte is critical for method development.
Caption: Chemical equilibria of 6-hydrazonopyridazin-3(6H)-one during HPLC analysis.
Part 3: Quantitative Data & Experimental Methodologies
Data Summary: Environmental Effects on Peak Integrity
The table below summarizes how specific mobile phase parameters dictate the observed chromatographic behavior of hydrazone derivatives.
| Mobile Phase Condition | Column Temp | Observed Peak Shape | Mechanistic Cause |
| 0.1% TFA (pH ~2) | 25 °C | Split peaks + Degradants | Slow E/Z interconversion; Acid-catalyzed hydrolysis |
| 10 mM NH₄OAc (pH 6.8) | 25 °C | Broad/Shouldered peak | Reduced hydrolysis; Intermediate E/Z exchange rate |
| 10 mM NH₄OAc (pH 6.8) | 60 °C | Single, sharp peak | Rapid E/Z coalescence; Minimal hydrolysis |
| 0.1% Formic Acid (pH ~3) | 40 °C | Tailing peak | Lactam-lactim tautomerism interacting with silanols |
Protocol A: Variable Temperature HPLC (VT-HPLC) for Coalescence Testing
This protocol is a self-validating system to confirm if peak splitting is caused by E/Z isomerism[4].
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the 6-hydrazonopyridazin-3(6H)-one sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Baseline Isocratic Run: Inject 2 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 25 °C. Use an isocratic method to ensure retention time stability. Record the split peak profile.
-
Thermal Ramping: Increase the column compartment temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, 65 °C). Crucial Step: Allow exactly 15 minutes of thermal equilibration time at each new temperature before injecting.
-
Sequential Injection: Perform identical 2 µL injections at each temperature setpoint.
-
Data Analysis: Overlay the resulting chromatograms. If the two distinct peaks broaden, merge, and eventually form a single sharp peak at higher temperatures, dynamic E/Z isomerism is confirmed. If the peaks simply elute earlier but remain split, investigate hardware or true co-eluting impurities.
Protocol B: Optimized Intact Analysis Method (Minimizing Hydrolysis)
Use this protocol for routine quantitative analysis to suppress both hydrolysis and isomerism[2][3].
-
Mobile Phase Selection: Replace strongly acidic modifiers (TFA, Formic Acid) with a neutral volatile buffer. Prepare Mobile Phase A as 10 mM Ammonium Acetate in MS-grade water (pH naturally ~6.8) and Mobile Phase B as 100% Acetonitrile.
-
Sample Diluent: Prepare the sample in an aprotic solvent mixture (e.g., 50:50 Acetonitrile:DMSO) immediately prior to analysis. Avoid storing the sample in aqueous diluents in the autosampler to prevent pre-column hydrolysis.
-
Column Selection: Install a fully end-capped, sterically protected C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO) to minimize secondary hydrogen-bonding interactions with the lactim tautomer.
-
Thermal Control: Set the column compartment to 55 °C – 60 °C. This forces rapid E/Z interconversion, ensuring the hydrazone elutes as a single, quantifiable peak without sacrificing the structural integrity of the molecule.
Sources
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to the Safe Disposal of 6-Hydrazonopyridazin-3(6H)-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Hydrazonopyridazin-3(6H)-one. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established best practices for handling related hazardous chemical classes, specifically hydrazone and pyridazinone derivatives. The core principle of this protocol is to treat the compound as hazardous, ensuring the highest level of safety for laboratory personnel and environmental protection.
Core Principle: Hazard Assessment and Risk Analysis
The disposal plan for any chemical begins with a thorough understanding of its potential hazards. The structure of 6-Hydrazonopyridazin-3(6H)-one contains two key functional groups that dictate its risk profile: a hydrazone moiety and a pyridazinone heterocyclic core.
-
Hydrazone Derivatives: Hydrazine and its derivatives are a well-documented class of reactive and potentially toxic compounds. Many are known to be skin and respiratory irritants, and some are suspected carcinogens[1]. Their reactivity necessitates careful segregation from strong oxidizing agents.
-
Pyridazinone Core: The pyridazinone ring system is a common scaffold in pharmacologically active molecules[2][3]. While the toxicity of this specific compound is not fully characterized, related heterocyclic compounds are often flagged for potential skin, eye, and respiratory irritation[4][5].
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, all handling and disposal procedures must be conducted with appropriate safety measures in place.
-
Primary Engineering Control: All manipulations of 6-Hydrazonopyridazin-3(6H)-one, including weighing, solution preparation, and waste packaging, must be performed within a certified chemical fume hood to prevent inhalation of dusts or aerosols[6].
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory for all personnel handling the compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation or absorption[6]. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Fume hood use is sufficient for normal handling. | For spill cleanup outside of a hood, a NIOSH-approved respirator may be required[8]. |
Comprehensive Disposal and Decontamination Protocol
The disposal of 6-Hydrazonopyridazin-3(6H)-one must follow a documented, cradle-to-grave approach, ensuring waste is handled safely from the point of generation to its final destruction by a licensed facility[7].
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in preventing accidental chemical reactions in waste containers.
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired pure 6-Hydrazonopyridazin-3(6H)-one, and disposables contaminated with the solid compound (e.g., weighing papers, contaminated gloves, bench paper).
-
Liquid Waste: Includes solutions containing dissolved 6-Hydrazonopyridazin-3(6H)-one and solvent rinsates from cleaning contaminated glassware.
-
-
Collect at Point of Generation: Accumulate waste in a designated satellite accumulation area within the laboratory where it was generated[7].
-
Do Not Mix: Never mix this waste stream with other chemical wastes unless compatibility has been explicitly confirmed[6]. It should be kept separate from strong acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
Waste containers must be appropriate for the type of waste and clearly communicate their contents and associated hazards.
-
Container Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable[9][10]. Ensure the container is in good condition with no cracks or leaks.
-
Secure Closure: The container must have a secure, tight-fitting lid. It must remain closed at all times except when waste is being added[7][11].
-
Proper Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The words "Hazardous Waste"[10].
-
The full, unabbreviated chemical name: "Waste 6-Hydrazonopyridazin-3(6H)-one".
-
An accurate list of all components, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Spill Management Protocol
Accidents should be anticipated. A clear and concise spill response plan is essential.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and the laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For small spills, cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Spill Debris: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container[1]. Avoid actions that create dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), then with soap and water. Place all cleaning materials into the solid hazardous waste container[1].
Step 4: Final Disposal and Decontamination
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials. It is best practice to use secondary containment to prevent the spread of potential leaks[6].
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company[1][6]. Provide them with a full characterization of the waste.
-
Empty Container Decontamination: An "empty" container that held 6-Hydrazonopyridazin-3(6H)-one must still be treated as hazardous waste. To render it non-hazardous, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste[10]. After triple-rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but institutional policies must be followed.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the safe management and disposal of 6-Hydrazonopyridazin-3(6H)-one waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 6-hydroxy-2H-pyran-3(6H)-one | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mtu.edu [mtu.edu]
- 8. arxada.com [arxada.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ethz.ch [ethz.ch]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Hydrazinopyridazin-3(6H)-one
This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 6-Hydrazinopyridazin-3(6H)-one. As a substituted hydrazine derivative, this compound necessitates rigorous safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
Key Hazards Associated with Hydrazine Derivatives:
-
High Toxicity: Hydrazine compounds are toxic if swallowed, inhaled, or in contact with skin.
-
Carcinogenicity: The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a "potential occupational carcinogen". The Environmental Protection Agency (EPA) has also classified hydrazine as a probable human carcinogen.
-
Skin and Eye Corrosivity: These compounds can cause severe skin burns and eye damage[1].
-
Skin Sensitization: Hydrazine is a strong skin sensitizer, with the potential for cross-sensitization to its derivatives after initial exposure[2].
-
Organ-Specific Damage: Exposure can lead to damage of the liver, kidneys, and central nervous system[3].
-
Respiratory Irritation: Inhalation may cause irritation to the nose, throat, and lungs, potentially leading to coughing, wheezing, and shortness of breath[1].
Given these significant risks, a multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Chemical Fume Hood: All manipulations of 6-Hydrazinopyridazin-3(6H)-one, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood[3][4][5].
-
Ventilation: Adequate general laboratory ventilation is necessary to prevent the accumulation of hazardous vapors[4].
-
Designated Work Area: The area where the compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel[4].
-
Emergency Preparedness: Safety showers and eyewash stations must be readily accessible and regularly tested[4].
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory operations involving 6-Hydrazinopyridazin-3(6H)-one.
| Operation | Hand Protection | Eye and Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Double-gloving with nitrile gloves is recommended. Ensure gloves are changed immediately upon contamination. | Chemical splash goggles and a face shield are mandatory to protect against splashes and fine particulates. | A chemical-resistant lab coat, fully buttoned, is required. | If weighing outside of a certified fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Solution Preparation and Handling | Chemical-resistant gloves (e.g., butyl rubber or Viton™) should be worn over nitrile gloves for enhanced protection. | Chemical splash goggles and a face shield are required. | A chemical-resistant apron over a lab coat provides an additional barrier. | All work must be performed in a chemical fume hood to minimize inhalation risk. |
| Running Reactions | Double-gloving with appropriate chemical-resistant gloves. | Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing. | A flame-retardant lab coat should be considered if flammable solvents are in use. | Operations should be conducted within a closed system or a chemical fume hood. |
| Waste Disposal | Heavy-duty, chemical-resistant gloves. | Chemical splash goggles and a face shield. | A chemical-resistant apron over a lab coat. | If there is a risk of vapor or aerosol generation, a full-face respirator with appropriate cartridges should be used. |
Step-by-Step Guide to Safe Handling and Disposal
A. Pre-Operational Procedures:
-
Review the SDS: If an SDS for a closely related compound is available, review it thoroughly.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper[4].
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
B. Operational Procedures:
-
Handling: Use the smallest quantity of the compound necessary for the experiment. Keep the container tightly closed when not in use[4].
-
Avoid Aerosol Generation: Perform all transfers and manipulations carefully to avoid creating dust or aerosols[4].
C. Post-Operational Procedures:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all contaminated disposable materials, including gloves and bench paper, in a designated hazardous waste container[4].
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[1].
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
A. Spill Response Workflow:
The following diagram illustrates the procedural flow for responding to a spill of 6-Hydrazinopyridazin-3(6H)-one.
Caption: Workflow for a chemical spill response.
B. Exposure Response:
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes and remove contaminated clothing[1][6]. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention[1].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6].
Conclusion
The handling of 6-Hydrazinopyridazin-3(6H)-one demands a comprehensive safety approach due to the inherent hazards of the hydrazine chemical class. Adherence to the engineering controls, PPE requirements, and procedural guidelines outlined in this document is paramount for the protection of all laboratory personnel. By fostering a culture of safety and preparedness, the risks associated with this and similar compounds can be effectively managed.
References
- Hydrazine - Wikipedia. (n.d.).
- Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem. (2025, December).
- HYDRAZINE - Ataman Kimya. (n.d.).
- Safety and Handling of Hydrazine - DTIC. (n.d.).
- Performance Chemicals Hydrazine - Arxada. (n.d.).
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
- Hydrazine hydrate - SAFETY DATA SHEET. (2025, August 13).
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Hydrazine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from Centers for Disease Control and Prevention.
- ATSDR Hydrazines Tox Profile. (n.d.). Retrieved from Agency for Toxic Substances and Disease Registry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
